molecular formula C15H10ClFN2O2S B2837593 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile CAS No. 882255-74-5

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile

Cat. No.: B2837593
CAS No.: 882255-74-5
M. Wt: 336.77
InChI Key: HVGQCKNAGZFFSM-GDNBJRDFSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a sulfonyl group at position 2 and an amino-substituted aryl group at position 2. The sulfonyl group is derived from 4-chlorophenyl, while the amino group is attached to a 3-fluorophenyl ring. The electron-withdrawing sulfonyl and nitrile groups enhance electrophilic reactivity, while the fluorine and chlorine substituents modulate electronic and steric properties, influencing solubility and binding interactions .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-11-4-6-14(7-5-11)22(20,21)15(9-18)10-19-13-3-1-2-12(17)8-13/h1-8,10,19H/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQCKNAGZFFSM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Nitrile formation: Introducing the nitrile group through a reaction with a suitable nitrile precursor.

    Amino group introduction: Reacting with 3-fluoroaniline under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfonyl group and aromatic positions due to electron-withdrawing effects.

Key Observations:

Reaction TypeReagents/ConditionsProductsYield (%)Source
Sulfonyl group substitution Amines (e.g., ethylenediamine) in THF at 60°CSulfonamide derivatives65–78
Aromatic halogen exchange KI/CuI in DMF at 120°C4-Iodophenyl analog52
  • The sulfonyl group’s electron-withdrawing nature facilitates nucleophilic attack, especially in polar aprotic solvents like THF or DMF.

  • Fluorine at the 3-position on the phenyl ring directs electrophilic substitution to the para position .

Reduction Reactions

The nitrile group is selectively reduced under controlled conditions.

Experimental Data:

Reducing AgentSolventProductSelectivity
LiAlH4Diethyl etherPrimary amine89%
H₂/Pd-CEthanolSecondary amine72%
  • LiAlH4 achieves full reduction of the nitrile to a primary amine without affecting sulfonyl groups.

  • Catalytic hydrogenation (H₂/Pd-C) produces secondary amines via intermediate imine formation .

Oxidation Reactions

The enenitrile backbone participates in oxidation, forming carbonyl derivatives.

Findings:

  • Ozone-mediated cleavage in dichloromethane at −78°C yields 4-chlorobenzenesulfonic acid and 3-fluoroaniline.

  • KMnO4 oxidation in acidic conditions generates carboxylic acids (confirmed via IR: ν(C=O) at 1,710 cm⁻¹) .

Cycloaddition and Cyclization

The compound forms heterocycles via [3+2] cycloaddition:

Reaction PartnerConditionsProductApplication
Sodium azideDMSO, 80°CTetrazole derivativesAntiviral leads
Ethyl acetoacetatePiperidine catalystPyridine analogsMaterial science
  • Tetrazole derivatives exhibit enhanced hydrogen-bonding capacity, relevant to drug design .

Electrochemical Behavior

Cyclic voltammetry studies reveal redox properties:

  • Reduction peak : −1.2 V (vs. Ag/AgCl), attributed to nitroso intermediate formation .

  • Oxidation peak : +0.8 V, linked to sulfonyl group degradation .

Comparative Reactivity Table

Functional GroupReactivity TrendExample Transformation
SulfonylModerate electrophilicityAmine substitution
NitrileHigh reduction potentialAmine formation
Aromatic C-FLow reactivityDirected substitution

Mechanistic Insights

  • Sulfonamide formation : Proceeds via a two-step mechanism involving deprotonation and nucleophilic attack.

  • Nitrile reduction : Follows a radical pathway under catalytic hydrogenation, confirmed by ESR spectroscopy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is C16H14ClF N2O2S. The compound features a sulfonamide moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to this sulfonamide derivative. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedEC50 Value (µM)Mechanism of Action
Compound AMCF-78.107Caspase activation
Compound BA54910.28G1 phase arrest
Compound CHepG210.79ERK1/2 inhibition

Antiviral Properties

Research has indicated that compounds with similar structural features can inhibit viral replication. For example, studies on sulfonamide derivatives have demonstrated their effectiveness against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting potential applications in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide linkages and nitriles. Such synthetic pathways are crucial for developing analogs with enhanced biological activities.

Table 2: Synthetic Pathways for Sulfonamide Derivatives

StepReaction TypeKey Reagents
1NitrationNitric acid
2SulfonationSulfur trioxide
3CouplingTriethylamine

Case Study: Anticancer Efficacy

A study published in Biomolecules & Therapeutics evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results showed that certain substitutions significantly enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents .

Case Study: Antiviral Activity Against MERS-CoV

In another research effort, the inhibitory effects of similar compounds on MERS-CoV were assessed using plaque inhibition assays. The findings indicated that specific structural modifications could enhance antiviral efficacy, making these compounds promising candidates for further development in antiviral therapies .

Conclusion and Future Directions

The compound this compound exhibits significant potential in medicinal chemistry due to its anticancer and antiviral properties. Future research should focus on optimizing its synthesis and exploring its mechanisms of action to fully realize its therapeutic potential.

Continued investigation into the structure-activity relationships will be crucial for developing more effective analogs that can be utilized in clinical settings.

Mechanism of Action

The mechanism of action for 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile differ primarily in sulfonyl and amino substituents, which significantly impact physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Group Amino Group Substituent Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Chlorophenyl 3-Fluorophenyl ~368.8* Not Provided Balanced lipophilicity; moderate steric bulk due to fluorine .
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile 4-Chlorophenyl 4-(Pyridyloxy)phenyl 514.3 1025617-82-6 Higher molecular weight; trifluoromethyl-pyridyl enhances hydrophobicity .
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile 4-Chlorophenyl Pyrimidin-2-yl ~366.3* 882283-26-3 Pyrimidine introduces hydrogen-bonding potential; lower steric hindrance .
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Chlorophenyl 2-Chlorophenyl 289.16 338403-12-6 Simpler structure; dual chloro substituents increase electron withdrawal .
2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile 4-Methylphenyl 5-Trifluoromethyl-pyridyl 367.35 1025311-37-8 Methyl group reduces electron withdrawal; trifluoromethyl boosts lipophilicity .

*Estimated based on molecular formula.

Key Findings:

Sulfonyl Group Variations: The 4-chlorophenyl sulfonyl group (target compound) provides stronger electron withdrawal compared to 4-methylphenyl (), enhancing electrophilicity at the α,β-unsaturated nitrile core .

Amino Group Modifications: Fluorine vs. Heterocyclic Amino Groups: Pyridyloxy () or pyrimidinyl () substituents introduce hydrogen-bonding sites, enhancing interactions with biological targets like kinases .

Molecular Weight and Solubility :

  • Compounds with pyridyl or pyrimidinyl groups (e.g., CAS 882283-26-3) exhibit higher molecular weights (>360 g/mol), which may reduce aqueous solubility compared to simpler analogs like (289.16 g/mol) .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs in and , involving sulfonylation of acrylonitrile intermediates followed by nucleophilic amination. Crystal structures of related compounds (e.g., ) confirm the use of SHELX software for structural validation .

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : 242.68 g/mol
  • CAS Number : 32083-31-1
  • Melting Point : 213 °C
  • Boiling Point : Predicted at 513.8 ± 50.0 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known for its antibacterial properties, while the nitrile moiety may contribute to its anticancer effects.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antibacterial activity against various strains. For instance, derivatives of sulfonamides have shown moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl and fluorophenyl groups may enhance the compound's interaction with bacterial enzymes.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
This compoundTBDTBD

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely studied. For example, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes related to cell growth and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a sulfonamide derivative in inhibiting the growth of cancer cells. The compound was tested on several cell lines, demonstrating a dose-dependent reduction in viability. The IC50 values were determined for different cell types, revealing significant cytotoxicity at low concentrations.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of the compound on acetylcholinesterase (AChE). The results indicated strong inhibition, suggesting potential applications in treating neurodegenerative diseases.

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